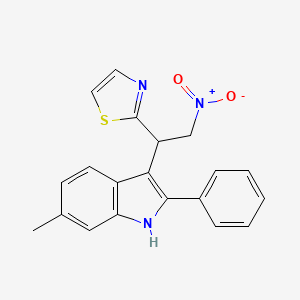

CB1R Allosteric modulator 4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H17N3O2S |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole |

InChI |

InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3 |

InChI-Schlüssel |

QBUCGGZWSKCNDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of ZCZ011: A CB1R Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Cannabinoid Type 1 Receptor (CB1R) is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a crucial role in various physiological processes. While orthosteric agonists of CB1R have therapeutic potential, their clinical use is often limited by psychoactive side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This guide provides a detailed overview of the mechanism of action of ZCZ011, a well-characterized positive allosteric modulator (PAM) of CB1R.

Core Mechanism of Action

ZCZ011 is a brain-penetrant small molecule that belongs to the 2-phenylindole (B188600) class of compounds.[1][2] It functions as a positive allosteric modulator of the CB1R, enhancing the binding and/or signaling of orthosteric agonists.[2][3] Notably, ZCZ011 has been described as an "ago-PAM," indicating that it not only enhances the effects of orthosteric ligands but also possesses intrinsic agonist activity at the CB1R, even in the absence of an orthosteric agonist.[2][4] This dual functionality underscores its therapeutic potential in conditions like neuropathic pain and neurodegenerative diseases, potentially without the cannabimimetic side effects associated with direct CB1R activation.[1][2]

Recent structural studies have elucidated the binding site of ZCZ011 on the CB1R. Crystallographic and cryo-electron microscopy data reveal that ZCZ011 binds to an extrahelical site on the receptor's transmembrane (TM) bundle, specifically at the interface of TM2, TM3, and TM4.[5] This binding event is proposed to induce a conformational change in the receptor that favors the active state, thereby promoting G-protein coupling and signaling.[5] The allosteric effect of ZCZ011 is mediated by facilitating the rearrangement of TM2, a critical step for receptor activation.[5]

Quantitative Analysis of ZCZ011's Effects

The following tables summarize the quantitative data on the effects of ZCZ011 on orthosteric ligand binding and CB1R signaling.

Table 1: Effect of ZCZ011 on Orthosteric Agonist Binding

| Orthosteric Ligand | Assay Type | ZCZ011 Concentration | Effect | pEC50 / Emax | Reference |

| [3H]CP55,940 | Radioligand Binding (Mouse Brain Membranes) | Concentration-dependent | Increased specific binding | 6.90 ± 0.23 / 207% | [6] |

| [3H]WIN55,212-2 | Radioligand Binding (Mouse Brain Membranes) | Concentration-dependent | Increased specific binding | 6.31 ± 0.33 / 225% | [6] |

| [3H]CP55,940 | Saturation Binding (Mouse Brain Membranes) | 1 µM | Increased Bmax, no change in Kd | - | [6] |

| [3H]WIN55,212-2 | Saturation Binding (Mouse Brain Membranes) | 1 µM | Increased Bmax, no change in Kd | - | [6] |

Table 2: Functional Effects of ZCZ011 on CB1R Signaling

| Signaling Pathway | Orthosteric Agonist | Cell Type / System | ZCZ011 Effect | Reference |

| [35S]GTPγS Binding | AEA | Mouse Brain Membranes | Increased AEA efficacy | [6] |

| β-arrestin Recruitment | AEA | hCB1 cells | Increased AEA-stimulated recruitment | [6] |

| cAMP Assay | - | - | Agonist in cAMP assay | [2] |

| β-arrestin Recruitment | - | - | Weak agonist in β-arrestin recruitment | [2] |

| ERK1/2 Phosphorylation | - | HEK293 cells | Induced a biphasic ERK1/2 phosphorylation | [7] |

| G protein Dissociation | - | HEK293 cells | Allosteric agonist | [7] |

Signaling Pathways Modulated by ZCZ011

ZCZ011, by promoting the active conformation of CB1R, influences several downstream signaling cascades. The primary signaling pathway for CB1R involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8][9] ZCZ011 enhances the ability of orthosteric agonists to activate these G-protein-dependent pathways. Furthermore, as an ago-PAM, ZCZ011 can directly initiate signaling through these pathways.

The following diagram illustrates the canonical CB1R signaling pathway and the influence of ZCZ011.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of ZCZ011.

1. Radioligand Binding Assays

-

Objective: To determine the effect of ZCZ011 on the binding of orthosteric ligands to the CB1R.

-

Methodology:

-

Membrane Preparation: Mouse brain membranes or membranes from cells expressing recombinant CB1R are prepared.

-

Incubation: Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 or [3H]WIN55,212-2) in the presence and absence of varying concentrations of ZCZ011.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax). Competition binding data are analyzed to determine the potency (pEC50) and efficacy (Emax) of ZCZ011's modulatory effect.[6]

-

2. [35S]GTPγS Binding Assay

-

Objective: To measure the activation of G proteins following CB1R stimulation.

-

Methodology:

-

Membrane Incubation: Brain membranes or cell membranes expressing CB1R are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and an orthosteric agonist (e.g., AEA) in the presence and absence of ZCZ011.

-

Stimulation: Receptor activation leads to the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.

-

Data Analysis: Data are analyzed to determine the potency and efficacy of the agonist, and how these are modulated by ZCZ011.[6]

-

3. β-Arrestin Recruitment Assay

-

Objective: To assess the recruitment of β-arrestin to the CB1R, a key event in receptor desensitization and G-protein-independent signaling.

-

Methodology:

-

Cell Culture: Cells co-expressing CB1R fused to a bioluminescent or fluorescent protein and β-arrestin fused to a complementary protein are used.

-

Ligand Treatment: Cells are treated with an orthosteric agonist in the presence and absence of ZCZ011.

-

Detection: Recruitment of β-arrestin to the receptor brings the two fusion proteins into proximity, generating a detectable signal (e.g., BRET or FRET).

-

Data Analysis: The signal is measured over time to determine the kinetics and magnitude of β-arrestin recruitment.[6]

-

The following diagram outlines a typical experimental workflow for characterizing a CB1R allosteric modulator.

Logical Relationship of ZCZ011's Mechanism

The mechanism of action of ZCZ011 can be understood through a logical progression from binding to cellular response.

Conclusion

ZCZ011 represents a significant advancement in the development of CB1R-targeting therapeutics. Its dual action as a positive allosteric modulator and an allosteric agonist allows for the potentiation of endocannabinoid signaling with a potentially improved safety profile compared to orthosteric agonists. The detailed understanding of its binding site and mechanism of action provides a solid foundation for the rational design of next-generation allosteric modulators of the CB1R for a variety of neurological and psychiatric disorders. Further research into the in vivo effects and long-term consequences of ZCZ011 administration will be crucial in fully elucidating its therapeutic utility.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanism of allosteric modulation for the cannabinoid receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of CB1R Allosteric Modulator PSNCBAM-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cannabinoid 1 receptor (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of pathological conditions. However, the clinical utility of direct orthosteric agonists and antagonists has been hampered by undesirable side effects. This has spurred the exploration of allosteric modulators, which bind to a topographically distinct site on the receptor, offering a more nuanced approach to modulating CB1R activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a key CB1R allosteric modulator, 1-(4-chlorophenyl)-3-[3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl]urea, commonly referred to as PSNCBAM-1 and designated as compound 4 in seminal publications.

Discovery and Pharmacological Profile

PSNCBAM-1 was identified through high-throughput screening using a yeast-based reporter assay for human CB1R.[1] It exhibits a complex and intriguing pharmacological profile, acting as a positive allosteric modulator (PAM) in radioligand binding studies while functioning as a negative allosteric modulator (NAM) in functional assays.[1][2] This paradoxical behavior highlights the intricate nature of allosteric modulation of CB1R.

Specifically, PSNCBAM-1 has been shown to increase the binding of the orthosteric agonist [³H]CP55,940 to CB1R.[1] However, in functional assays, it antagonizes the effects of CB1R agonists, inhibiting agonist-induced G-protein activation, calcium mobilization, and modulation of cAMP levels.[1][3] This suggests that while PSNCBAM-1 may stabilize a receptor conformation that has a higher affinity for agonists, this conformation is not conducive to initiating downstream signaling events. This unique profile presents a promising avenue for therapeutic intervention, potentially offering a way to temper overactive endocannabinoid signaling without the side effects associated with full antagonists.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for PSNCBAM-1 across various in vitro assays.

| Assay Type | Radioligand/Agonist | Parameter | Value | Reference |

| Radioligand Binding | [³H]CP55,940 | EC₅₀ (Binding) | 270 nM | [4] |

| Eₘₐₓ (% increase) | ~15-20% | [4] | ||

| [³⁵S]GTPγS Binding | CP55,940 | IC₅₀ (Antagonism) | 7.02 ± 1.25 nM (Partial inverse agonism) | [1] |

| WIN55,212-2 | IC₅₀ (Antagonism) | In the nM range | [3] | |

| cAMP Accumulation | CP55,940 | Antagonism | Potent | [1] |

| Calcium Mobilization | CP55,940 | Antagonism | Demonstrated | [5] |

| ERK Phosphorylation | CP55,940 | NAM activity | Demonstrated | [6] |

Synthesis of PSNCBAM-1

The synthesis of PSNCBAM-1 involves a multi-step process, which is outlined below. This protocol is a composite of procedures described in the scientific literature.

Synthetic Scheme

Caption: Synthetic pathway for PSNCBAM-1.

Detailed Synthetic Protocol

Step 1: Synthesis of 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)aniline

-

To a solution of 1,3-diaminobenzene in anhydrous toluene, add potassium tert-butoxide (t-BuOK).

-

Add 2,6-dibromopyridine to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

After cooling, the intermediate amine is isolated.

-

The intermediate is then refluxed with pyrrolidine for 12 hours.

-

Purification by column chromatography yields 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)aniline.

Step 2: Synthesis of 1-(4-chlorophenyl)-3-[3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl]urea (PSNCBAM-1)

-

Dissolve 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)aniline in anhydrous chloroform.

-

Add 4-chlorophenyl isocyanate to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

The product, PSNCBAM-1, precipitates and can be collected by filtration.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize PSNCBAM-1.

CB1R Radioligand Binding Assay ([³H]CP55,940)

This assay measures the ability of a compound to modulate the binding of a radiolabeled orthosteric agonist to the CB1 receptor.

Caption: Workflow for the CB1R radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize membrane preparations from CHO-K1 cells stably overexpressing the human CB1 receptor (hCB1R).[4]

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM) and varying concentrations of PSNCBAM-1.[4] The incubation buffer typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.

-

Incubation Time and Temperature: Incubate the mixture for 60-90 minutes at 37°C.[8]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove non-specifically bound radioligand.[8]

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled CB1R agonist) from total binding. Plot the specific binding against the concentration of PSNCBAM-1 to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Use cell membranes from cells expressing CB1R.[9]

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30-100 µM GDP, pH 7.4.[9]

-

Incubation: In a 96-well plate, pre-incubate the membranes with varying concentrations of PSNCBAM-1. Then, add a fixed concentration of a CB1R agonist (e.g., CP55,940 at its EC₈₀) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[9]

-

Incubation Time and Temperature: Incubate the plate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates.[1]

-

Washing: Wash the filters with ice-cold wash buffer.[9]

-

Detection: Measure the bound radioactivity using a microplate scintillation counter.[9]

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding and plot it against the concentration of PSNCBAM-1 to determine its IC₅₀ for inhibiting the agonist response.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation, by quantifying intracellular cAMP levels.

Caption: Workflow for the cAMP accumulation assay.

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing hCB1R.[10]

-

Assay Procedure:

-

Seed the cells in a 384-well plate.

-

Pre-incubate the cells with varying concentrations of PSNCBAM-1 in the presence of a phosphodiesterase inhibitor like IBMX.[10]

-

Add a fixed concentration of a CB1R agonist.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.[10]

-

Incubate for approximately 30 minutes at 37°C.

-

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.[10]

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ of PSNCBAM-1.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled signaling pathways, which can also be engaged by CB1R.

Caption: Workflow for the calcium mobilization assay.

Protocol:

-

Cell Culture and Plating: Seed HEK293 cells expressing CB1R into a 96-well black, clear-bottom plate.[11]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11]

-

Compound Addition: Add varying concentrations of PSNCBAM-1 to the wells and incubate.

-

Agonist Addition: Add a fixed concentration of a CB1R agonist.

-

Detection: Measure the change in fluorescence in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium.[11]

-

Data Analysis: Analyze the fluorescence data to determine the effect of PSNCBAM-1 on agonist-induced calcium mobilization.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule in the MAPK pathway, which can be modulated by CB1R activation.

Caption: Workflow for the ERK phosphorylation assay.

Protocol:

-

Cell Culture and Treatment: Seed cells expressing CB1R in a 96-well plate and serum-starve them overnight. Pre-incubate the cells with PSNCBAM-1 before stimulating with a CB1R agonist for a defined period (e.g., 5-10 minutes).[12]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol (B129727) or a detergent-based buffer.[12]

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for the phosphorylated form of ERK (phospho-ERK).

-

Incubate with a primary antibody for total ERK as a loading control.

-

Incubate with appropriate secondary antibodies conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection.

-

-

Detection: Measure the signal for both phospho-ERK and total ERK using a plate reader or imaging system.

-

Data Analysis: Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number. Determine the effect of PSNCBAM-1 on agonist-induced ERK phosphorylation.

CB1R Signaling Pathways Modulated by PSNCBAM-1

PSNCBAM-1, as a negative allosteric modulator, inhibits multiple downstream signaling cascades initiated by orthosteric agonist binding to the CB1 receptor. The primary pathway involves the inhibition of Gαi/o protein activation.

Caption: CB1R signaling pathways and the inhibitory effect of PSNCBAM-1.

Activation of the CB1R by an orthosteric agonist typically leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] PSNCBAM-1 antagonizes this effect, preventing the agonist-induced decrease in cAMP.

-

Modulation of Ion Channels: The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.

-

Activation of Phospholipase C (PLC): CB1R can also couple to Gq proteins, leading to the activation of PLC, which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.[11] PSNCBAM-1 has been shown to inhibit agonist-induced calcium mobilization.[5]

-

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1R activation can lead to the phosphorylation and activation of ERK.[6] PSNCBAM-1 acts as a NAM in this pathway, reducing agonist-stimulated ERK phosphorylation.[6]

The discovery and characterization of PSNCBAM-1 have significantly advanced our understanding of CB1R allosteric modulation. Its unique pharmacological profile provides a valuable tool for dissecting the complexities of CB1R signaling and offers a promising starting point for the development of novel therapeutics with improved side-effect profiles. This technical guide provides a comprehensive resource for researchers aiming to work with or build upon the knowledge surrounding this important allosteric modulator.

References

- 1. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of PSNCBAM-1: A Urea-Based Negative Allosteric Modulator of the Cannabinoid CB1 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cannabinoid CB1 receptor (CB1R), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in a myriad of physiological processes including appetite, pain perception, mood, and memory. While orthosteric ligands targeting the primary cannabinoid binding site have demonstrated therapeutic potential, their clinical utility has been hampered by significant central nervous system side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by providing a more nuanced and potentially safer approach to modulating CB1R activity. This technical guide provides a comprehensive overview of the pharmacological profile of PSNCBAM-1, a prototypical urea-based negative allosteric modulator (NAM) of the CB1R.

Core Pharmacological Profile of PSNCBAM-1

PSNCBAM-1, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, exhibits a unique and paradoxical pharmacological profile. It acts as a positive allosteric modulator (PAM) of agonist binding while simultaneously functioning as a negative allosteric modulator (NAM) of G protein-dependent signaling pathways.[1][2][3] This dual activity has been a key area of investigation in the field of cannabinoid research.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of PSNCBAM-1 and its analog, GAT358, from various in vitro assays.

Table 1: In Vitro Binding Profile of PSNCBAM-1 at CB1R

| Radioligand | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |

| [³H]CP55,940 (Agonist) | Competition Binding | EC₅₀ | 14.4 ± 6.6 nM | HEK293-hCB1 membranes | [1] |

| % Increase in Binding | 58 ± 9% | HEK293-hCB1 membranes | [1] | ||

| Kᵢ | 0.52 ± 0.05 nM (for CP55,940) | HEK293-hCB1 membranes | [1] | ||

| [³H]SR141716A (Inverse Agonist) | Competition Binding | IC₅₀ | 2.29 ± 0.37 µM | HEK293-hCB1 membranes | [1] |

| % Reduction in Binding | 74 ± 6% (at 10 µM) | HEK293-hCB1 membranes | [1] |

Table 2: In Vitro Functional Activity of PSNCBAM-1 at CB1R

| Assay | Agonist | Parameter | Value | Cell/Tissue Type | Reference |

| Yeast Reporter Assay | CP55,940 | IC₅₀ | ~40 nM | Saccharomyces cerevisiae expressing hCB1 | [1] |

| WIN55,212-2 | IC₅₀ | ~209 nM | Saccharomyces cerevisiae expressing hCB1 | [4] | |

| Anandamide (AEA) | IC₅₀ | >200 nM | Saccharomyces cerevisiae expressing hCB1 | [1] | |

| 2-Arachidonoyl glycerol (B35011) (2-AG) | IC₅₀ | >200 nM | Saccharomyces cerevisiae expressing hCB1 | [1] | |

| [³⁵S]GTPγS Binding | CP55,940 | IC₅₀ | 45 nM | HEK293-hCB1 membranes | [4] |

| AEA | IC₅₀ | Similar to CP55,940 | HEK293-hCB1 membranes & Rat cerebellar membranes | [1] | |

| CP55,940 | Eₘₐₓ Reduction | from 167.5% to 109.1% (at 300 nM) | HEK293-hCB1 membranes | [1] | |

| cAMP Accumulation | CP55,940 & AEA | - | Complete reversal at 10 µM, partial at 1 µM | Not specified | [5] |

Table 3: In Vivo Effects of PSNCBAM-1

| Animal Model | Administration | Dose | Effect | Reference |

| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 mg/kg | 83 ± 6% reduction in food intake after 2 hours | [1] |

| 48 ± 7% reduction in food intake over 24 hours | [1] | |||

| Significant decrease in body weight over 24 hours | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

This assay is employed to determine the effect of PSNCBAM-1 on the binding of orthosteric radioligands to the CB1R.

-

Cell/Tissue Preparation: Membranes are prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CB1 receptor (hCB1).

-

Assay Buffer: 50 mM Tris, 2.5 mM EDTA, 5 mM MgCl₂, and 1 mg/ml BSA, pH 7.4.

-

Procedure:

-

Incubate 10 µ g/well of HEK293-hCB1 cell membranes with either the agonist radioligand [³H]CP55,940 (0.8 nM) or the inverse agonist radioligand [³H]SR141716A (2 nM).

-

A range of concentrations of PSNCBAM-1 is added prior to the addition of the radioligand.

-

Incubate at 30°C for 90 minutes in a final volume of 200 µl.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine EC₅₀ or IC₅₀ values.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of CB1R activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G proteins.

-

Cell/Tissue Preparation: Membranes from HEK293-hCB1 cells or rat cerebellum are used.

-

Assay Buffer: 20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl, 1 mM dithiothreitol, 1 mg/ml BSA, pH 7.4.

-

Procedure:

-

Incubate 20 µg of cell membranes per reaction with 10 µM GDP and 0.1 nM [³⁵S]GTPγS.

-

For rat cerebellar membranes, include 20 nM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) to reduce basal stimulation of [³⁵S]GTPγS.

-

Add the CB1R agonist (e.g., CP55,940 or AEA) with or without varying concentrations of PSNCBAM-1.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis: Data are analyzed to determine the agonist's EC₅₀ and Eₘₐₓ in the presence and absence of PSNCBAM-1. A reduction in Eₘₐₓ is indicative of non-competitive antagonism.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of Gαi/o-coupled CB1R activation.

-

Cell Preparation: hCB1R expressing cells are preincubated with a phosphodiesterase inhibitor (e.g., rolipram, 10 µM) for 30 minutes at 37°C.

-

Procedure:

-

Incubate the cells with a CB1R agonist with or without PSNCBAM-1 for 30 minutes at 37°C.

-

Stimulate adenylyl cyclase with forskolin (B1673556) (5 µM) for a final 30-minute incubation.

-

Terminate the reaction by adding 0.1 M HCl.

-

Centrifuge to remove cell debris and neutralize the supernatant.

-

Measure the intracellular cAMP levels using a suitable method, such as a radioimmunoassay kit.

-

-

Data Analysis: Determine the IC₅₀ and Eₘₐₓ of the agonist for the inhibition of forskolin-stimulated cAMP accumulation in the presence and absence of PSNCBAM-1.

In Vivo Feeding Studies in Rats

These studies assess the effect of PSNCBAM-1 on food intake and body weight.

-

Animals: Male Sprague-Dawley rats are used and accustomed to experimental conditions for at least two weeks.

-

Procedure:

-

Allocate animals into weight-matched treatment groups.

-

Administer PSNCBAM-1 (e.g., 30 mg/kg) or vehicle (5% propylene (B89431) glycol/5% Tween 80 and 90% saline) via intraperitoneal (i.p.) injection 30 minutes before the dark phase.

-

Monitor food intake by weighing food jars at 1, 2, 4, 6, and 24 hours.

-

Measure the body weight of the animals at the 24-hour mark.

-

-

Data Analysis: Compare the food intake and body weight changes between the PSNCBAM-1 treated group and the vehicle-treated control group using statistical analysis.

Signaling Pathways and Mechanism of Action

PSNCBAM-1's paradoxical pharmacology suggests a complex mechanism of action. It is hypothesized to stabilize a receptor conformation that exhibits high affinity for orthosteric agonists but is inefficiently coupled to G proteins, thereby leading to functional antagonism.

Caption: Signaling pathway of CB1R and the modulatory effects of PSNCBAM-1.

Biased Signaling: The Case of GAT358

GAT358, a structural analog of PSNCBAM-1, has been characterized as a functionally-biased NAM. This means it preferentially modulates one downstream signaling pathway over another. Specifically, GAT358 shows bias towards the β-arrestin pathway over the G protein-dependent cAMP pathway.[6] This property is of significant interest as it may allow for the separation of therapeutic effects from unwanted side effects.

Caption: Biased signaling of GAT358 at the CB1R.

Conclusion

PSNCBAM-1 serves as a valuable pharmacological tool for understanding the complexities of CB1R allosteric modulation. Its distinctive profile of enhancing agonist binding while antagonizing G protein-mediated signaling highlights the potential for developing allosteric modulators with finely tuned activities. The emergence of biased allosteric modulators like GAT358 further underscores the therapeutic promise of this approach, offering the possibility of selectively engaging desired signaling pathways to achieve therapeutic benefits with an improved safety profile. Further research into the structure-activity relationships of urea-based allosteric modulators and their in vivo effects will be crucial for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PSNCBAM-1 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Negative allosteric modulation of CB1 cannabinoid receptor signalling decreases intravenous morphine self‐administration and relapse in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Binding Site of ORG27569 on the Cannabinoid Receptor 1 (CB1R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and pharmacological effects of ORG27569, a well-characterized negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1R). The elucidation of its binding site through X-ray crystallography has provided a foundational understanding of allosteric modulation of CB1R, offering a template for the rational design of novel therapeutics with improved specificity and side-effect profiles.

Introduction to CB1R Allosteric Modulation and ORG27569

The CB1R is a G protein-coupled receptor (GPCR) that mediates the physiological and psychoactive effects of cannabinoids. While orthosteric ligands bind to the same site as the endogenous cannabinoids, allosteric modulators bind to a distinct, topographically separate site, altering the receptor's conformation and function. This can lead to changes in the binding affinity and/or efficacy of orthosteric ligands.

ORG27569 is a potent CB1R allosteric modulator that exhibits a unique pharmacological profile. It acts as a positive allosteric modulator (PAM) of agonist binding while simultaneously behaving as a negative allosteric modulator (NAM) of G protein-dependent signaling.[1][2] This "PAM-antagonist" characteristic highlights the complexity of allosteric modulation and the potential for biased signaling, where a ligand preferentially activates certain downstream pathways over others.

The ORG27569 Binding Site: A Structural Perspective

The crystal structure of CB1R in complex with the agonist CP55940 and the allosteric modulator ORG27569 (PDB ID: 6KQI) revealed a novel, extrahelical binding site for ORG27569 located within the inner leaflet of the cell membrane.[3][4][5] This site is distinct from the orthosteric pocket occupied by traditional cannabinoids.

The binding pocket is situated in a groove formed by transmembrane helices (TM) 2, 3, and 4.[6] Key residues that form direct contacts with ORG27569 have been identified, providing a molecular blueprint for its interaction with the receptor.

Key Interacting Residues in the ORG27569 Binding Site:

| Transmembrane Helix | Interacting Residues |

| TMH2 | H1542.41 |

| TMH4 | F2374.46, W2414.50 |

Superscript numbers denote the Ballesteros-Weinstein numbering scheme for GPCRs.

Notably, this allosteric site overlaps with a known cholesterol-binding motif in other Class A GPCRs, suggesting a potential interplay between cholesterol and allosteric modulator binding in regulating CB1R function.[7]

Quantitative Pharmacological Data for ORG27569

The following tables summarize the quantitative data for ORG27569 from various in vitro assays, demonstrating its effects on ligand binding and receptor function.

Table 1: Radioligand Binding Parameters for ORG27569 at CB1R

| Radioligand | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |

| [³H]CP55940 | Allosteric Modulation | pKb | 5.67 | - | |

| [³H]SR141716A | Allosteric Modulation | pKb | 5.95 | - | |

| [³H]CP55940 | Saturation Binding | KB | 217.3 nM | Wild-Type CB1R | [8] |

| [³H]CP55940 | Saturation Binding | KB | 644.2 nM | T210A Mutant CB1R | [8] |

Table 2: Functional Assay Parameters for ORG27569 at CB1R

| Assay Type | Agonist | Parameter | Value | Cell/Tissue Type | Reference |

| [³⁵S]GTPγS Binding | CP55940 | pKb | 7.57 | - | |

| cAMP Accumulation | CP55940 | pEC₅₀ (Antagonism) | 8.24 | - | |

| ERK1/2 Phosphorylation | - | Agonist Activity | Yes | HEK293 & Neuronal Cells | [9] |

| [³⁵S]GTPγS Binding | CP55940 | Emax Reduction | 52.4% at 0.1 µM | Wild-Type CB1R | [8] |

| [³⁵S]GTPγS Binding | CP55940 | Emax Reduction | 67.4% at 0.3 µM | Wild-Type CB1R | [8] |

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of allosteric modulators and their effect on the binding of an orthosteric radioligand to CB1R.

Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.[10]

-

Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

-

The resulting pellet is washed and resuspended in an appropriate assay buffer.[10]

Assay Procedure:

-

The binding assay is typically conducted in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]CP55940), and varying concentrations of the unlabeled allosteric modulator, ORG27569.[10]

-

The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[10]

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the pKb or KB values, which represent the affinity of the allosteric modulator.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to CB1R, providing an indication of the functional efficacy of the ligands.

Membrane Preparation: Membranes expressing CB1R are prepared as described for the radioligand binding assay.[10]

Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compounds (orthosteric agonist with or without the allosteric modulator).[8]

-

The incubation is carried out at 30°C for 60 minutes.[8]

-

Basal binding is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[8]

-

The assay is terminated by rapid filtration through glass fiber filters.[10]

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Emax (efficacy) of the orthosteric agonist in the presence and absence of the allosteric modulator. A decrease in Emax indicates negative allosteric modulation of G protein activation.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB1R activation.

Cell Culture and Treatment:

-

Cells expressing CB1R are cultured to an appropriate density.

-

The cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

-

Concurrently, cells are treated with the CB1R agonist in the presence or absence of varying concentrations of ORG27569.

cAMP Measurement:

-

After a specific incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

Data Analysis: The ability of the allosteric modulator to antagonize the agonist-induced inhibition of cAMP production is quantified to determine its pEC₅₀ value.

Signaling Pathways Modulated by ORG27569

ORG27569 exhibits biased signaling, a phenomenon where a ligand preferentially activates one signaling pathway over another. While it negatively modulates the canonical Gi/o-protein-dependent pathway, it has been shown to act as an agonist for the ERK1/2 signaling pathway, independent of G protein coupling.[9][11][12]

Caption: CB1R signaling modulated by ORG27569.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical process for characterizing a CB1R allosteric modulator.

Caption: Workflow for Radioligand Binding Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation* | Semantic Scholar [semanticscholar.org]

The Modulatory Landscape of CB1R Allosteric Modulator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway modulation by CB1R Allosteric Modulator 4, a positive allosteric modulator (PAM) of the cannabinoid type-1 receptor (CB1R). This document collates available quantitative data, details experimental methodologies for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to CB1R Allosteric Modulation

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in various physiological processes.[1] While orthosteric agonists directly activate the receptor, they can be associated with undesirable side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to regulating CB1R activity.[2] These modulators can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of endogenous or exogenous orthosteric ligands.[2] This modulation can lead to greater receptor subtype selectivity and a finer tuning of downstream signaling pathways, a concept known as biased signaling.[3][4]

This compound, also identified as compound 66b, belongs to the 2-phenylindole (B188600) class of CB1R allosteric modulators.[1] It has been characterized as a positive allosteric modulator with demonstrated activity in key signaling pathways associated with CB1R activation.

Signaling Pathway Modulation by this compound

This compound has been shown to modulate at least two critical downstream signaling pathways upon binding to CB1R: the Gαi-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin-2. This indicates that the compound is not only a PAM but also an ago-PAM, capable of initiating signaling in the absence of an orthosteric agonist.

Gαi Pathway: Inhibition of cAMP Production

CB1R canonically couples to the inhibitory G protein, Gαi, which in turn inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound has been demonstrated to inhibit forskolin-stimulated cAMP production, indicating its ability to engage and activate this canonical signaling pathway.

β-Arrestin-2 Recruitment

In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct downstream effectors such as the ERK pathway. This compound has been shown to promote the recruitment of β-arrestin-2, suggesting its potential to influence these cellular processes. The engagement of both G protein and β-arrestin pathways highlights the potential for this compound to act as a biased modulator, a characteristic of significant interest in modern drug development.

Below is a diagram illustrating the modulation of these two key signaling pathways by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production Inhibition | CHO cells expressing hCB1R | EC50 | 0.05 µM | MedChemExpress Datasheet |

| β-Arrestin-2 Recruitment | CHO-K1 cells expressing hCB1R | EC50 | 0.163 µM | MedChemExpress Datasheet |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard protocols for characterizing CB1R allosteric modulators.

cAMP Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin (B1673556), via the Gαi-coupled pathway.

Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

CHO cells stably expressing human CB1R (hCB1R).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Forskolin.

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Cell Culture: Culture CHO-hCB1R cells to 80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the serially diluted this compound to the wells. c. Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control. d. Incubate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated CB1R, a key step in receptor desensitization and G protein-independent signaling.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin-2 recruitment to CB1R.

Materials:

-

CHO-K1 cells stably co-expressing hCB1R and a β-arrestin-2 fusion protein (e.g., as part of a BRET, FRET, or enzyme complementation assay system like PathHunter®).

-

Cell culture medium.

-

Assay buffer.

-

This compound.

-

Detection reagents specific to the assay platform.

-

384-well white opaque plates.

Procedure:

-

Cell Culture and Plating: Follow the same procedure as for the cAMP assay, using the appropriate engineered cell line.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Remove culture medium and add assay buffer. b. Add the serially diluted this compound to the wells. c. Incubate for 90 minutes at 37°C in a CO2 incubator.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).

-

Data Analysis: Plot the signal against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.

Discussion and Future Directions

This compound demonstrates clear activity as a positive allosteric modulator and likely an ago-PAM of the CB1R, influencing both the canonical Gαi pathway and the β-arrestin-2 pathway. The provided quantitative data offers a solid foundation for its further characterization.

To build a more complete picture of its signaling profile, future studies should investigate:

-

ERK Phosphorylation: To determine if β-arrestin-2 recruitment by this modulator leads to downstream ERK activation.

-

Ion Channel Modulation: To assess its effects on G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which are also modulated by CB1R activation.

-

Biased Signaling Analysis: A comprehensive analysis comparing its potency and efficacy across multiple signaling pathways will be crucial to fully understand its potential for biased agonism.

-

In Vivo Efficacy: Preclinical studies in animal models of relevant diseases will be necessary to translate these in vitro findings into potential therapeutic applications.

This technical guide serves as a comprehensive resource for researchers interested in the signaling pharmacology of this compound and provides a framework for its continued investigation. The unique properties of allosteric modulators like this compound hold significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the CB1R Positive Allosteric Modulator ZCZ011

Disclaimer: The compound specified as "CB1R Allosteric modulator 4" is not a recognized designation in publicly available scientific literature. This guide will focus on a well-characterized Cannabinoid Receptor 1 (CB1R) Positive Allosteric Modulator (PAM), ZCZ011 , as a representative compound to fulfill the technical requirements of this whitepaper. ZCZ011 belongs to the 2-phenylindole (B188600) class of compounds and is noted for its role as an ago-PAM, meaning it possesses intrinsic efficacy in the absence of an orthosteric ligand while also enhancing the effects of endogenous or exogenous agonists.[1][2]

Introduction to CB1R Allosteric Modulation

The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that is a key component of the endocannabinoid system, primarily expressed in the central nervous system.[3][4] It is a therapeutic target for numerous neurological and psychiatric conditions.[4] Traditional orthosteric ligands that target the primary binding site of CB1R often come with undesirable psychoactive side effects.[1][5] Allosteric modulators, which bind to a topographically distinct site, offer a more nuanced approach to receptor modulation.[1] Positive allosteric modulators (PAMs) can enhance the signaling of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), potentially offering therapeutic benefits with a reduced side-effect profile.[1][5][6] ZCZ011 is a notable ago-PAM that has been shown to potentiate the signaling of orthosteric agonists and exhibit intrinsic agonist activity in several signaling pathways.[1][6][7][8]

Quantitative Pharmacological Data of ZCZ011

The pharmacological profile of ZCZ011 has been characterized across various in vitro assays. The following tables summarize key quantitative data, demonstrating its effects on ligand binding and functional signaling pathways.

Table 1: Radioligand Binding Modulation

| Assay Parameter | Radioligand | Orthosteric Ligand | ZCZ011 Effect | Emax (%) | pEC50 | Cell/Tissue Type |

| Equilibrium Binding | [³H]CP55,940 | - | Increased specific binding | 207% | 6.90 ± 0.23 | Mouse Brain Membranes |

| Equilibrium Binding | [³H]WIN55,212 | - | Increased specific binding | 225% | 6.31 ± 0.33 | Mouse Brain Membranes |

| Saturation Binding | [³H]CP55,940 | - | Increased Bmax, No change in Kd | - | - | Mouse Brain Membranes |

| Saturation Binding | [³H]WIN55,212 | - | Increased Bmax, No change in Kd | - | - | Mouse Brain Membranes |

Data compiled from Ignatowska-Jankowska et al., 2015.[9][10]

Table 2: Functional Activity (Intrinsic Agonism)

| Assay | Pathway | Emax (% of control/agonist) | pEC50 | Cell Type |

| cAMP Accumulation | Gαi/o Activation | 63.7 ± 1.7% (inhibition) | 6.53 ± 0.10 | hCB1-HEK293 |

| β-Arrestin 2 Recruitment | β-Arrestin Signaling | 26% (of CP55,940) | 7.09 ± 0.3 | hCB1-HEK293 |

| Receptor Internalization | Desensitization | Higher than THC | 5.87 ± 0.06 | hCB1-HEK293 |

Data compiled from Cawston et al., 2022 and Lu et al., 2023.[5][7]

Table 3: Positive Allosteric Modulation of Orthosteric Agonists

| Assay | Orthosteric Agonist | ZCZ011 Effect | Cell/Tissue Type |

| [³⁵S]GTPγS Binding | AEA | Increased Efficacy | Mouse Brain Membranes |

| β-Arrestin Recruitment | AEA | Increased Efficacy | hCB1 Cells |

| ERK1/2 Phosphorylation | AEA | Increased Potency | hCB1 Cells |

| ERK1/2 Phosphorylation | THC | Increased Potency & Efficacy | hCB1-HEK293 |

| Receptor Internalization | THC | Increased Efficacy & Rate | hCB1-HEK293 |

Data compiled from Ignatowska-Jankowska et al., 2015 and Cawston et al., 2022.[7][9][10]

Signaling Pathways and Experimental Workflows

The characterization of ZCZ011 involves multiple assays to probe its effects on the primary CB1R signaling cascades: G-protein dependent pathways (Gαi/o) and G-protein independent pathways (β-arrestin).

Upon activation by an agonist, CB1R couples primarily to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] The activated G-protein also modulates ion channels and activates other downstream effectors like the MAPK/ERK pathway.

Caption: CB1R G-protein signaling pathway modulation by ZCZ011.

Agonist binding also promotes the phosphorylation of CB1R, leading to the recruitment of β-arrestin proteins.[11][12][13] This process is crucial for receptor desensitization, internalization, and for initiating G-protein independent signaling cascades.[13]

Caption: CB1R β-arrestin recruitment and internalization pathway.

Detailed Experimental Protocols

The characterization of ZCZ011 relies on a suite of standardized in vitro assays. The protocols below are generalized methodologies based on common practices in the field.

This functional assay measures the activation of G-proteins upon receptor stimulation.[3] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[3]

-

Objective: To determine the effect of ZCZ011 on agonist-induced G-protein activation by quantifying [³⁵S]GTPγS binding to cell membranes expressing CB1R.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human CB1R.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP, unlabeled GTPγS.

-

CB1R agonist (e.g., CP55,940, AEA).

-

ZCZ011.

-

96-well plates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), and cell membranes (10-20 µg protein/well).

-

Modulator Incubation: Add various concentrations of ZCZ011 or vehicle and pre-incubate for 15-30 minutes at 30°C.

-

Agonist Stimulation: Add the CB1R agonist at various concentrations.

-

Radioligand Addition: Add [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold wash buffer.

-

Detection: Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Specific binding is calculated as total minus non-specific binding. Data are fitted using non-linear regression to determine Emax and EC50 values for the agonist in the presence and absence of ZCZ011.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4]

-

Objective: To quantify the effect of ZCZ011 on agonist-mediated inhibition of cAMP production.

-

Materials:

-

Whole cells (e.g., hCB1-HEK293) plated in 96- or 384-well plates.

-

Assay medium (e.g., serum-free DMEM).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin, an adenylyl cyclase activator.

-

CB1R agonist (e.g., CP55,940).

-

ZCZ011.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[4][14]

-

-

Procedure:

-

Cell Plating: Seed cells in multi-well plates and grow to ~90% confluence.

-

Starvation: Starve cells in serum-free medium for 2-4 hours.

-

PDE Inhibition: Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

-

Modulator Incubation: Pre-incubate cells with various concentrations of ZCZ011 or vehicle for 15-30 minutes.

-

Stimulation: Add the CB1R agonist along with a fixed concentration of forsklin (typically EC₈₀) to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol.

-

-

Data Analysis: A standard curve is used to convert the raw signal to cAMP concentrations. Data are plotted as percent inhibition of forskolin-stimulated cAMP levels versus agonist concentration and fitted to determine EC50 and Emax values.

Caption: Experimental workflow for the cAMP accumulation assay.

This assay quantifies the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and G-protein-independent signaling.[11][12][13]

-

Objective: To measure the potency and efficacy of ZCZ011 to induce or modulate agonist-induced β-arrestin recruitment to CB1R.

-

Materials:

-

Engineered cell line co-expressing CB1R fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter® system).[11][13]

-

Cell culture medium and 384-well plates.

-

CB1R agonist.

-

ZCZ011.

-

Detection reagents that produce a chemiluminescent signal upon enzyme complementation.

-

-

Procedure:

-

Cell Plating: Prepare and dispense cells into a 384-well plate according to the assay kit's protocol (e.g., 5,000 cells/well).

-

Compound Addition: Add 5 µL of ZCZ011 at various concentrations (to test for intrinsic activity) or a fixed concentration of ZCZ011 followed by a dose-response of the agonist (to test for modulation).

-

Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.

-

Detection: Add detection reagents as per the manufacturer's instructions.

-

Final Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Data are normalized to a reference full agonist (e.g., CP55,940) and fitted using non-linear regression to determine EC50 and Emax values.

Caption: Workflow for a β-arrestin recruitment chemiluminescence assay.

Conclusion

ZCZ011 is a multifaceted CB1R allosteric modulator, exhibiting properties of both a positive allosteric modulator and a direct agonist (ago-PAM). Its ability to enhance the binding and signaling of orthosteric agonists like AEA and THC, coupled with its intrinsic activity, highlights the complexity of its pharmacology.[7][9] The data indicate that ZCZ011 can potentiate G-protein and β-arrestin signaling pathways, though its modulatory effects can be probe-dependent, showing greater potentiation of lower-efficacy agonists like THC compared to high-efficacy agonists.[7] The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug developers to understand and further investigate the therapeutic potential of ZCZ011 and other CB1R allosteric modulators. This nuanced approach to targeting the endocannabinoid system holds promise for developing therapies with improved efficacy and safety profiles.

References

- 1. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [ourarchive.otago.ac.nz]

The Structure-Activity Relationship of Urea-Based CB1R Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological processes, making it a significant target for therapeutic intervention. However, the clinical application of direct orthosteric agonists and antagonists has been hampered by undesirable side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by providing a more nuanced modulation of CB1R signaling. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of urea-based CB1R allosteric modulators, exemplified by PSNCBAM-1 and its analogs. For the purpose of this guide, we will refer to a key analog from this series as "CB1R Allosteric Modulator 4," representing a compound with optimized properties based on SAR studies.

These modulators typically exhibit a complex pharmacological profile, acting as positive allosteric modulators (PAMs) of agonist binding while concurrently behaving as negative allosteric modulators (NAMs) of agonist-induced functional activity.[1][2][3][4] This unique "PAM-NAM" characteristic presents an exciting opportunity for fine-tuning CB1R signaling and developing safer and more effective therapeutics.

Core Structure and SAR Insights

The core structure of this series is a diaryl urea (B33335) scaffold. Structure-activity relationship studies have revealed key structural features that govern the allosteric modulation of CB1R.[3][5]

Key Structural Modifications and Their Impact:

-

Pyridine (B92270) and Phenyl Ring Modifications: Replacement of the pyridine nitrogen in PSNCBAM-1 with a phenyl ring (e.g., in compound SC4a) demonstrated that the nitrogen atom is not essential for the modulatory activity.[1]

-

Substituents on the Phenyl Ring: An electron-withdrawing group at the 4-position of the phenyl ring has been shown to be important for activity.[5]

-

Amine Substituents: Small alkyl substitutions on the amine attached to the pyridine ring are preferred, with tertiary amines generally showing more favorable activity than secondary amines.[1] Ring systems are not an absolute requirement for activity.[3]

-

Urea Linker: The integrity of the urea linker is crucial for the observed activity.

-

Introduction of a Spacer: The introduction of a spacer, such as an NH group, between the pyridine and phenyl rings can be well-tolerated and maintain modulatory activity at the CB1R.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a series of urea-based CB1R allosteric modulators, including PSNCBAM-1 and its analogs. These compounds typically enhance the binding of the orthosteric agonist [³H]CP55,940 while inhibiting its functional response.

Table 1: Allosteric Modulation of [³H]CP55,940 Binding to CB1R

| Compound | EC₅₀ (nM) for binding enhancement | Maximum Binding Enhancement (%) | Reference |

| PSNCBAM-1 | 32.5 | ~150 | [3] |

| Modulator 4 (Analog) | 27.4 | ~160 | [3] |

| SC4a | 43 | ~120 | [1] |

| SN15b | 1300 | ~135 | [1] |

| FG45a | 13500 | ~182 | [1] |

Table 2: Inhibition of CP55,940-induced Functional Response (Calcium Mobilization)

| Compound | IC₅₀ (nM) | Reference |

| PSNCBAM-1 | 32.5 | [6] |

| Modulator 4 (Analog) | 27.4 | [6] |

| Analog 12 | 125 | [3] |

| Analog 29 | 42.6 | [6] |

Signaling Pathways and Allosteric Modulation

CB1R activation by an orthosteric agonist initiates a cascade of intracellular signaling events. Allosteric modulators can selectively influence these pathways, a phenomenon known as "biased signaling."[7] The urea-based modulators often act as NAMs for G-protein dependent signaling while potentially having different effects on other pathways like β-arrestin recruitment and ERK1/2 phosphorylation.[5][8][9]

Caption: CB1R Signaling and Allosteric Modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) to the CB1R.

Materials:

-

Membranes from cells expressing CB1R (e.g., CHO-hCB1 or HEK-hCB1)

-

Radiolabeled orthosteric ligand ([³H]CP55,940)

-

Unlabeled orthosteric ligand (for non-specific binding determination)

-

This compound

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the allosteric modulator.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the allosteric modulator.

-

For non-specific binding, add a high concentration of the unlabeled orthosteric ligand.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[10]

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

Data Analysis: Plot the specific binding of the radioligand as a function of the allosteric modulator concentration to determine the EC₅₀ and the maximal effect on binding.

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1R.

Materials:

-

CB1R-expressing cell membranes

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

CB1R orthosteric agonist (e.g., CP55,940)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Unlabeled GTPγS (for non-specific binding)

Procedure:

-

Pre-incubate cell membranes with the allosteric modulator or vehicle for 15-30 minutes.[10]

-

In a 96-well plate, add the pre-incubated membranes, assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of the CB1R agonist.[10]

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

Data Analysis: Generate dose-response curves for the orthosteric agonist in the absence and presence of the allosteric modulator to determine changes in potency (EC₅₀) and efficacy (Emax).[11]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

-

Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assays) expressing hCB1R.[10][12]

-

CB1R agonist

-

This compound

-

Assay-specific detection reagents

Procedure:

-

Plate the cells according to the manufacturer's protocol.[10]

-

Pre-incubate the cells with the allosteric modulator or vehicle.

-

Add the CB1R agonist and incubate for the recommended time (typically 60-90 minutes).[10]

-

Add the detection reagents.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Data Analysis: Determine the agonist's EC₅₀ and Emax for β-arrestin recruitment in the presence and absence of the modulator.[10]

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAP kinase signaling pathway downstream of CB1R activation.

Materials:

-

CB1R-expressing cells

-

CB1R agonist

-

This compound

-

Cell lysis buffer

-

Antibodies specific for phosphorylated ERK1/2 and total ERK1/2

-

Western blotting reagents and equipment or ELISA-based kit

Procedure:

-

Seed cells and grow to desired confluency.

-

Starve cells in serum-free media.

-

Pre-treat cells with the allosteric modulator.

-

Stimulate with the CB1R agonist for a specific time (e.g., 5-20 minutes).

-

Lyse the cells and collect protein lysates.

-

Perform Western blotting or ELISA to detect phosphorylated and total ERK1/2 levels.

Data Analysis: Quantify the band intensities or ELISA signal and express the level of ERK1/2 phosphorylation relative to total ERK1/2. Compare the agonist-induced phosphorylation in the presence and absence of the allosteric modulator.

Conclusion

The urea-based allosteric modulators of the CB1R represent a fascinating class of compounds with a complex and therapeutically promising pharmacological profile. Their "PAM-NAM" activity, characterized by an enhancement of agonist binding and a simultaneous inhibition of G-protein-mediated signaling, highlights the potential for biased signaling and fine-tuned modulation of the endocannabinoid system. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel modulators with improved properties. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and characterization of new CB1R-targeted therapeutics. Further exploration of the SAR and the downstream signaling effects of these compounds will undoubtedly pave the way for innovative treatments for a range of disorders.

References

- 1. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a New Era in Cannabinoid Therapeutics: A Technical Guide to CB1R Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of cannabinoid research is undergoing a paradigm shift. For decades, the focus has been on orthosteric ligands that directly target the primary binding site of the cannabinoid type 1 receptor (CB1R). However, the clinical translation of these compounds has been hampered by significant psychoactive side effects, tolerance, and on-target adverse events.[1][2] This whitepaper delves into the burgeoning field of CB1R allosteric modulation, a sophisticated approach that offers the potential for fine-tuning receptor activity and circumventing the limitations of traditional cannabinoid therapies.

Allosteric modulators bind to a topographically distinct site on the CB1R, inducing a conformational change that can subtly enhance or diminish the effects of endogenous or exogenous orthosteric ligands.[1] This nuanced mechanism of action opens up new avenues for therapeutic intervention in a wide range of disorders, including neurodegenerative diseases, chronic pain, and psychiatric conditions, with a potentially improved safety profile.[3][4][5] This guide will focus on two of the most well-characterized CB1R positive allosteric modulators (PAMs) and ago-PAMs, ZCZ011 and GAT211, to illustrate the therapeutic promise and technical considerations of this innovative class of molecules.

Mechanism of Action: A Symphony of Conformational Change

CB1R allosteric modulators are classified based on their effect on orthosteric ligand binding and receptor signaling:

-

Positive Allosteric Modulators (PAMs): Enhance the binding affinity and/or efficacy of an orthosteric agonist.

-

Negative Allosteric Modulators (NAMs): Decrease the binding affinity and/or efficacy of an orthosteric agonist.

-

Ago-Allosteric Modulators (Ago-PAMs): Exhibit intrinsic agonist activity at the CB1R in the absence of an orthosteric ligand, in addition to their PAM effects.[3]

ZCZ011 and GAT211 are notable examples of ago-PAMs.[3][6] They have been shown to increase the binding of CB1R agonists like [³H]CP55,940 and potentiate the signaling of the endocannabinoid anandamide (B1667382) (AEA).[3][6][7] Intriguingly, these compounds also display intrinsic agonism, activating CB1R signaling pathways on their own.[3][6]

The following diagram illustrates the fundamental principle of positive allosteric modulation at the CB1R.

Caption: Mechanism of Positive Allosteric Modulation

Quantitative Pharmacology of ZCZ011 and GAT211

The following tables summarize the in vitro pharmacological properties of ZCZ011 and GAT211, highlighting their effects on orthosteric ligand binding and various signaling readouts.

Table 1: Effect of ZCZ011 on CB1R Binding and Function

| Assay Type | Radioligand/Agonist | Parameter | Value | Cell/Tissue Type |